molecular formula C23H18FN3O B13857651 5-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyrimidin-2-amine

5-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyrimidin-2-amine

Cat. No.: B13857651
M. Wt: 371.4 g/mol
InChI Key: ZXAZRDPFEABOPE-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a fluorinated phenylmethoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the fluorinated phenylmethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

5-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C23H18FN3O/c24-21-13-18(11-12-22(21)28-16-17-7-3-1-4-8-17)19-14-25-23(26-15-19)27-20-9-5-2-6-10-20/h1-15H,16H2,(H,25,26,27)

InChI Key

ZXAZRDPFEABOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=C(N=C3)NC4=CC=CC=C4)F

Origin of Product

United States

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